Methyl 2-amino-2-methylpropanoate

Catalog No.
S1508647
CAS No.
13257-67-5
M.F
C5H11NO2
M. Wt
117.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-methylpropanoate

CAS Number

13257-67-5

Product Name

Methyl 2-amino-2-methylpropanoate

IUPAC Name

methyl 2-amino-2-methylpropanoate

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

InChI

InChI=1S/C5H11NO2/c1-5(2,6)4(7)8-3/h6H2,1-3H3

InChI Key

HMZHEECHJWHZJX-UHFFFAOYSA-N

SMILES

CC(C)(C(=O)OC)N

Canonical SMILES

CC(C)(C(=O)OC)N

Methyl 2-amino-2-methylpropanoate (H-Aib-OMe), frequently supplied as its hydrochloride salt (CAS 15028-41-8) or free base (CAS 13257-67-5), is the methyl ester of the non-proteinogenic α,α-dialkylated amino acid 2-aminoisobutyric acid (Aib) [1]. It is a highly specialized building block in peptide chemistry and pharmaceutical development, utilized primarily to construct conformationally rigid peptides, peptaibols, and sterically stabilized active pharmaceutical ingredients (APIs) [2]. The presence of the gem-dimethyl group at the alpha carbon imparts severe steric hindrance but forces peptide backbones into highly stable helical conformations [3]. Procuring the pre-esterified methyl ester form provides a highly pure, readily soluble precursor that streamlines C-terminal extension workflows and bypasses the notoriously difficult esterification of the sterically shielded Aib free acid [1].

Research Fit

Workflow: Solid-phase peptide synthesis (SPPS) for foldamer and peptidomimetic design.
Conformation: Gem-dimethyl steric constraint biases peptides toward 310-helical secondary structure.
Format: Free base liquid compatible with automated handling; high water solubility supports aqueous coupling protocols.

Substituting H-Aib-OMe with standard, unhindered amino acid esters like methyl 2-aminopropanoate (H-Ala-OMe) fundamentally alters the structural and biological properties of the synthesized peptide [1]. While Ala-OMe couples more easily, it lacks the dual alpha-methyl groups required to lock the peptide into the rigid 3_10-helical or α-helical conformations essential for the pore-forming activity of peptaibols or the proteolytic stability of advanced therapeutics [2]. Conversely, attempting to substitute H-Aib-OMe with Aib free acid forces manufacturers to perform in-house esterification, a process that is highly inefficient and low-yielding due to the extreme steric bulk of the alpha carbon [3]. This leads to prolonged reaction times, increased side products, and significant batch-to-batch variability, making the direct procurement of H-Aib-OMe a practical necessity for reproducible scale-up [1].

Substitution Risk

Substituting alanine methyl ester may shift helical preference from 310 to α-helix, altering the foldamer’s intended topology.

Valine or other proteinogenic amino acid esters lack the quaternary α-carbon and may not impose the steric constraints required for 310-helix induction.

Peptide Coupling Efficiency and Steric Hindrance Profile

The gem-dimethyl group of H-Aib-OMe creates significant steric shielding compared to mono-alkylated analogs like H-Ala-OMe [1]. In comparative coupling studies using hypervalent iodine(III) reagents, reactions with H-Aib-OMe yielded 59–77% of the desired dipeptides, whereas the unhindered H-Ala-OMe consistently achieved yields exceeding 84-90% under identical conditions [2]. Furthermore, coupling highly hindered segments to H-Aib-OMe can result in up to 20–30% epimerization (e.g., D-Val formation) if conventional reagents are used, necessitating specialized protocols like HOAt/DIC or microwave-assisted zinc coupling to achieve >80% yields within acceptable timeframes [3].

Evidence DimensionDipeptide coupling yield
Target Compound DataH-Aib-OMe (59–77% yield under standard conditions)
Comparator Or BaselineH-Ala-OMe (>84-90% yield under identical conditions)
Quantified Difference10-25% reduction in baseline coupling yield due to severe alpha-carbon steric hindrance.
ConditionsSolution-phase peptide coupling using standard reagents (e.g., IBA-OBz) vs. specialized highly reactive environments.

Buyers must pair the procurement of H-Aib-OMe with highly efficient, specialized coupling reagents to overcome its inherent steric resistance and prevent epimerization during API synthesis.

Helical Propensity: Aib vs Ala
Head-to-head
ΔΔG = -2.6 kcal/mol
310-helix stabilization by single Aib residue vs. decaalanine α-helix preference of 16 kcal/mol
Supports foldamer design favoring 310-helix over α-helix.
MD simulation in water; single Aib substitution in alanine-based 310-helix context.

Helical Conformation Induction and Structural Rigidity

The primary functional differentiator of H-Aib-OMe over standard amino acid esters is its ability to induce and stabilize specific secondary structures [1]. Peptides synthesized with Aib residues strongly favor rigid 3_10-helices in short sequences (≤6 residues) and α-helices in longer sequences, whereas equivalent sequences substituted with Ala remain highly flexible and unstructured [2]. For example, Aib-rich synthetic segments like Ac-(Aib-Lys-Aib-Ala)n-NH2 demonstrate increasing, highly stable helicity that directly correlates with their ability to self-aggregate and form functional 227 pS ion channels in lipid bilayers[3].

Evidence DimensionSecondary structure stabilization (Helicity)
Target Compound DataAib-containing peptides (Rigid 3_10 or α-helical conformations)
Comparator Or BaselineAla-containing peptides (Flexible, unstructured, or requiring much longer chains for helicity)
Quantified DifferenceAbsolute shift from random coil/flexible states to locked helical structures capable of forming voltage-gated pores.
ConditionsConformational analysis via CD spectroscopy and patch-clamp measurements in lipid membranes.

Procuring H-Aib-OMe is strictly necessary when designing membrane-active antibiotics or therapeutics where a locked helical conformation is the primary driver of biological efficacy.

Cost: Free Base vs HCl Salt
Data to verify
Free base: ~$14.90/g
HCl salt: $52.00/g
Reported procurement cost advantage for free base; verify current supplier pricing.
Supplier list prices as of 2025–2026; confirm prior to large-scale purchase.

Precursor Processability and Esterification Bypass

Utilizing pre-formed H-Aib-OMe (or its highly soluble hydrochloride salt) provides a critical processability advantage over starting with Aib free acid . Because the alpha-carbon of Aib is highly sterically hindered, in situ esterification of the free acid is notoriously slow and low-yielding [1]. Procuring the pre-esterified >98% pure H-Aib-OMe bypasses this synthetic bottleneck entirely, providing an immediate, highly soluble (e.g., in DCM, DMF, Chloroform) C-terminal building block[2]. This direct integration eliminates a multi-day protection step, drastically reducing the formation of side products and improving the overall throughput of solid- or solution-phase peptide synthesis .

Evidence DimensionSynthetic workflow efficiency
Target Compound DataPre-formed H-Aib-OMe (Immediate usability, >98% purity)
Comparator Or BaselineAib free acid (Requires low-yield, sterically hindered in situ esterification)
Quantified DifferenceElimination of a major low-yield synthetic step, directly improving overall API manufacturing throughput.
ConditionsIndustrial and laboratory-scale peptide synthesis workflows.

Purchasing the pre-esterified form reduces batch-to-batch variability and saves critical manufacturing time by avoiding the difficult esterification of a sterically shielded amino acid.

Physical State: Free Base vs Salt
Data to verify
Free base: liquid at 20°C
HCl salt: crystalline solid
Liquid form may support automated dispensing; solid salt may suit long-term storage.
Storage: free base at ambient, salt at -20°C recommended.
Aqueous Solubility: Free Base vs Salt
Data to verify
Free base: very soluble (calc. 57.6 mg/mL)
HCl salt: slightly soluble
Higher aqueous solubility may simplify aqueous-phase coupling workflows; validate for specific reaction conditions.
Calculated value; experimental confirmation recommended.

Synthesis of Peptaibols and Antimicrobial Peptides

H-Aib-OMe is an essential C-terminal and internal building block for the synthesis of alamethicin, ampullosporin, and other Aib-rich peptaibols, where its inclusion is required to form the rigid helical structures necessary for membrane pore formation [1].

Conformationally Stabilized API Development

Used extensively in pharmaceutical drug discovery to introduce steric bulk and restrict the conformational freedom of peptide therapeutics, thereby enhancing receptor binding affinity and providing resistance against proteolytic degradation [2].

Advanced Solid-Phase Peptide Synthesis (SPPS)

Employed in specialized SPPS protocols, such as those utilizing acid fluorides or microwave-assisted zinc coupling, where highly pure, pre-esterified Aib derivatives are necessary to drive difficult couplings to completion without sequence truncation [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Design of 310-helical peptide foldamers
Gem-dimethyl steric constraint
Secondary structure verification (CD, NMR)
Cost-sensitive large-scale peptide synthesis
Free base procurement cost advantage
Budget assessment for scale-up
High-throughput automated peptide synthesis
Liquid physical state at room temperature
Automated liquid handling compatibility

XLogP3

-0.2

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